CID 156592277

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

18472-87-2 |

|---|---|

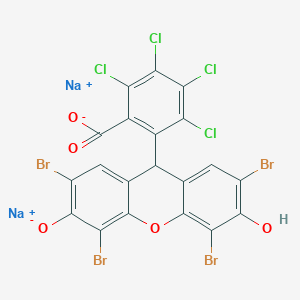

Molekularformel |

C20H4Br4Cl4NaO5 |

Molekulargewicht |

808.7 g/mol |

IUPAC-Name |

disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H4Br4Cl4O5.Na/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26;/h1-2,29-30H; |

InChI-Schlüssel |

ZXEBSSOOVXMVNB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C(=C(C(=C1Br)O)Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)O)Br.[Na] |

Aussehen |

Assay:≥95%A crystalline solid |

Physikalische Beschreibung |

Brick red to brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Verwandte CAS-Nummern |

13473-26-2 (parent) |

Synonyme |

Bluish, Eosine Bluish, Eosine I D and C Red No. 27 D.C. Red No. 27 eosin B Eosine B Eosine Bluish Eosine I Bluish Eosine I Bluish, Dipotassium Salt Phloxin B Phloxine B |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Complex Chemical Transformations of Acid Red 92

Elucidation of Established Synthetic Pathways for Acid Red 92

The conventional synthesis of Acid Red 92 is a multi-stage process that has been well-documented in chemical literature. chemicalbook.com It involves the condensation of specific aromatic compounds, followed by halogenation and salt formation to yield the final dye molecule.

Condensation Reactions with Key Precursors (e.g., Resorcinol (B1680541), Tetrachlorophthalic Anhydride)

The initial and foundational step in the synthesis of Acid Red 92 is the condensation reaction between resorcinol (1,3-dihydroxybenzene) and tetrachlorophthalic anhydride (B1165640) (4,5,6,7-tetrachloroisobenzofuran-1,3-dione). chemicalbook.com This reaction, typically conducted under acidic conditions, results in the formation of 3,4,5,6-tetrachlorofluorescein. The reaction mechanism proceeds through a nucleophilic acyl substitution, where the hydroxyl groups of resorcinol attack the carbonyl carbons of the anhydride. To facilitate this transformation, a solvent such as sulfuric acid or acetic acid is often employed, which also acts as a catalyst. The reaction is generally carried out under reflux conditions at temperatures ranging from 120 to 150°C. An equimolar ratio of resorcinol to tetrachlorophthalic anhydride is typically used. Some methodologies propose the use of an excess of resorcinol, which can also serve as the reaction solvent. google.com

Table 1: Key Reaction Conditions for the Condensation of Resorcinol and Tetrachlorophthalic Anhydride

| Parameter | Condition |

| Reactants | Resorcinol, Tetrachlorophthalic Anhydride |

| Product | 3,4,5,6-Tetrachlorofluorescein |

| Catalyst/Solvent | Sulfuric acid or Acetic acid |

| Temperature | 120–150°C (Reflux) |

| Molar Ratio | Typically 1:1 (Resorcinol:Tetrachlorophthalic Anhydride) |

This table summarizes the typical conditions for the initial condensation reaction in the synthesis of Acid Red 92.

Controlled Bromination Strategies for Xanthene Ring Modification

Following the formation of the tetrachlorofluorescein (B1293599) intermediate, the next critical step is the controlled bromination of the xanthene ring. This process involves the introduction of four bromine atoms at specific positions (2',4',5',7') on the xanthene core. macsenlab.comhridhanchem.com The brominating agent is typically elemental bromine (Br₂) or hydrobromic acid (HBr), often in the presence of a catalyst like iron(III) bromide. Precise control of the reaction conditions is paramount to prevent over-bromination and the formation of unwanted byproducts. Key parameters include maintaining a bromine stoichiometry of four equivalents per mole of tetrachlorofluorescein and a temperature range of 40–60°C. The reaction is typically carried out over 6 to 8 hours with vigorous stirring to ensure homogeneity. After the bromination is complete, any excess bromine is neutralized using a reducing agent such as sodium sulfite (B76179) (Na₂SO₃). The resulting product, 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein, is then filtered and dried.

Conversion to Sodium Salt Form and Final Product Derivatization

The final step in the conventional synthesis is the conversion of the brominated acid into its disodium (B8443419) salt, which significantly enhances its water solubility. This is accomplished by treating the 2',4',5',7'-tetrabromo-4,5,6,7-tetrachlorofluorescein with a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), in an aqueous ethanol (B145695) solution. The neutralization is typically carried out at room temperature (20–25°C) with a 10–20% NaOH solution, adjusting the pH to a range of 8.5–9.0 to ensure complete salt formation. The final product, Acid Red 92, is then precipitated from the solution by the addition of sodium chloride (NaCl), filtered, and washed with ethanol to remove any remaining salts.

Exploration of Innovative and Sustainable Synthetic Approaches for Acid Red 92

Solvent-Free Bromination Techniques and Efficiency Analysis

One area of innovation involves the development of solvent-free bromination techniques. These methods aim to eliminate the use of volatile and often hazardous organic solvents. Recent patents have explored the use of ionic liquids as "green" solvents for the bromination step. While this approach can reduce volatile organic compound (VOC) emissions by up to 30%, the higher cost of ionic liquids can increase production costs by 12–15%. Another approach involves the use of HBr-H₂O₂ systems with visible-light photocatalysis in a continuous-flow microreactor for the bromination of related organic compounds, suggesting a potential pathway for a more sustainable synthesis of xanthene dyes. nih.gov

Electrochemical Bromination for In-Situ Reagent Generation

Electrochemical methods offer a promising alternative for the bromination step by generating the reactive bromine species in-situ from the electrolysis of sodium bromide (NaBr). This approach minimizes the risks associated with handling and transporting elemental bromine. Pilot-scale studies on the electrochemical bromination for the synthesis of Acid Red 92 have reported yields of 88%, which is comparable to the 92% yield of conventional methods. While promising, challenges related to the scalability of this technology for large-scale industrial production remain. Further research into optimizing electrode materials and reactor design is needed to enhance the efficiency and economic viability of electrochemical bromination for the synthesis of Acid Red 92 and other halogenated dyes. rsc.org

Table 2: Comparison of Synthetic Approaches for Acid Red 92

| Synthetic Approach | Key Features | Advantages | Challenges |

| Established Pathway | Condensation, Bromination with Br₂, Salt Formation | High yield, well-established process | Use of hazardous reagents (Br₂), solvent waste |

| Solvent-Free Bromination | Use of ionic liquids or photocatalysis | Reduced VOC emissions | Higher cost of ionic liquids, scalability of photocatalysis |

| Electrochemical Bromination | In-situ generation of bromine from NaBr | Avoids handling of elemental bromine, potentially greener | Scalability challenges, optimization of electrochemical cells |

This table provides a comparative overview of the established and innovative synthetic methodologies for Acid Red 92.

Comprehensive Analysis of Acid Red 92 Chemical Reactivity and Derivative Formation

Acid Red 92, a xanthene dye, exhibits a range of chemical reactivities that allow for the formation of various derivatives. These reactions are primarily centered around its core structure, which includes a xanthene ring and halogen substituents.

The oxidation of Acid Red 92 can lead to the formation of different oxidized derivatives. In the context of hair dyeing, it acts as a direct dye within oxidative hair dye formulations. europa.eu The process involves the diffusion of precursors and hydrogen peroxide into the hair shaft, where the precursors are oxidized to form larger colorant molecules that become trapped within the hair structure. cosmeticsinfo.org The final color depends on the specific precursors and direct dyes used, the pH of the solution, and the duration of contact with the hair. cosmeticsinfo.org

When exposed to light, Acid Red 92 can undergo debromination, which results in the formation of free radicals and singlet oxygen. These reactive species can then cause oxidative damage to surrounding cellular components.

The characterization of these oxidative products often involves spectroscopic techniques. The absorption maximum of Phloxine B, a synonym for Acid Red 92, is approximately 540 nm, with an emission maximum around 564 nm. hridhanchem.com

Acid Red 92 can be reduced to its leuco form, which is a colorless or slightly colored state. google.com This transformation is a reversible process, and the leuco dye can be converted back to its colored form through oxidation. google.comgoogle.com The leuco form is essentially a reduced version of the chromophore, often with the addition of one or two hydrogen atoms. google.com The removal of these hydrogen atoms, sometimes with an additional electron, regenerates the original dye. google.com

The generation of the leuco form is significant in various applications. For instance, in certain imaging systems, leuco dyes are oxidized to their colored form to create an image. google.com The ease of oxidation of the leuco dye is a crucial factor, with a balance existing between the stability of the leuco form and the energy required for color formation. google.com

The aromatic rings within the Acid Red 92 structure are susceptible to electrophilic substitution reactions. Generally, electrophilic aromatic substitution involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com Common electrophilic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org The reactivity of the aromatic ring is influenced by the existing substituents. libretexts.org

Nucleophilic substitution on the aromatic rings of Acid Red 92 is more complex. Aromatic rings are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. scranton.edu The synthesis of Acid Red 92 itself involves a nucleophilic acyl substitution where the hydroxyl groups of resorcinol attack the carbonyl carbons of tetrachlorophthalic anhydride.

Reductive Cleavage and Leuco Form Generation

Methodologies for Purity Enhancement and Quality Control in Acid Red 92 Synthesis

Ensuring the high purity of Acid Red 92 is critical, especially for its use in cosmetics and other regulated applications. Methodologies for purity enhancement are implemented throughout the synthesis process.

Post-synthesis purification is a crucial step. Filtration is employed to remove impurities and unreacted materials after precipitation of the dye. tiiips.com The filtered product is then dried to reduce moisture content. tiiips.com

Modern synthesis techniques focus on improving yield and purity while minimizing environmental impact. colorfuldyes.com Continuous flow reactors, for example, offer precise control over reaction parameters, leading to higher purity and yield compared to traditional batch processes.

Quality Control

Rigorous quality control measures are essential for each batch of Acid Red 92 produced. tiiips.com High-performance liquid chromatography (HPLC) is a key analytical technique used to assess purity. For instance, some batches of Acid Red 92 show a purity of 95.2% by HPLC analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is another method used for quantification.

Regulatory bodies establish purity criteria. For example, there are limitations on the content of certain impurities like 2-(6-hydroxy-3-oxo-(3H)xanthen-9-yl)benzoic acid and 2-(bromo-6-hydroxy-3-oxo-(3H)xanthen-9-yl)benzoic acid. europa.euhridhanchem.com The stability of the dye is also tested under various conditions to ensure its quality over time. europa.eu

Table of Purity and Quality Control Parameters for Acid Red 92

| Parameter | Method/Specification | Finding/Value | Source |

| Purity (by HPLC) | Peak area % | 95.2% | |

| Purity (by NMR) | Quantification | 84.8% | |

| Impurity: Sodium Chloride | ≤4% | ||

| Impurity: Sodium Sulfate (B86663) | ≤1.5% | ||

| Impurity: 2-(6-hydroxy-3-oxo-(3H)xanthen-9-yl)benzoic acid | Limit | 1% | europa.euhridhanchem.com |

| Impurity: 2-(bromo-6-hydroxy-3-oxo-(3H)xanthen-9-yl)benzoic acid | Limit | 2% | europa.euhridhanchem.com |

| Stability in Water (5% w/v, pH 7.3, 7 days) | HPLC Recovery | 92.6-102.6% | europa.eu |

| Stability in Water/Acetone (1:1, 5% w/v, 7 days) | HPLC Recovery | 99.6-101.4% | europa.eu |

| Stability in DMSO (7% w/v, 7 days) | HPLC Recovery | 106-108% | europa.eu |

Advanced Degradation Mechanisms and Environmental Remediation Strategies for Acid Red 92

Photocatalytic Decomposition of Acid Red 92 in Aqueous Systems

Photocatalysis has emerged as a promising technology for the degradation of organic pollutants like Acid Red 92. This process utilizes a semiconductor photocatalyst, which, upon illumination with a suitable light source, generates highly reactive species that can break down complex organic molecules into simpler, less harmful substances. researchgate.netd-nb.info

Titanium Dioxide (TiO2)-Based Photocatalysis for Acid Red 92 Degradation

Titanium dioxide (TiO2) is a widely studied photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxic nature. mdpi.comaaqr.org When TiO2 is irradiated with UV light, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are the primary agents responsible for the degradation of organic dyes. bme.hutandfonline.com

Studies have demonstrated the effectiveness of TiO2 in degrading various acid dyes. For instance, in the photocatalytic degradation of Acid Blue 113 and Acid Red 88 using a UV-C/TiO2 suspension system, removal efficiencies of 98.7% and 99.6% were achieved under optimized conditions. mdpi.com Similarly, the degradation of Acid Red 14 using a UV/TiO2 process showed a degradation efficiency of over 90% within 30 minutes. wwjournal.ir

The kinetics of photocatalytic degradation of dyes like Acid Red 92 are often described by the pseudo-first-order model. bme.hubme.hu This model assumes that the concentration of one reactant is much larger than the other, leading to a simplified rate equation. For instance, the photocatalytic degradation of Acid Blue 92 using nanocrystalline TiO2 was found to follow first-order kinetics with respect to the dye concentration. researchgate.net Similarly, studies on the degradation of Acid Red 88 and Acid Blue 113 in a UV-C/TiO2 system showed that a first-order kinetic model best described the degradation data. mdpi.com The degradation of Acid Red 27 and Direct Violet 51 using a copper-impregnated alumina (B75360) photocatalyst also followed a first-order kinetic model. deswater.com

Table 1: Kinetic Models for Dye Degradation

| Dye | Catalyst | Kinetic Model | Reference |

| Acid Blue 92 | Nanocrystalline TiO2 | First-order | researchgate.net |

| Acid Red 88 | UV-C/TiO2 | First-order | mdpi.com |

| Acid Blue 113 | UV-C/TiO2 | First-order | mdpi.com |

| Acid Red 27 | Copper-impregnated Alumina | First-order | deswater.com |

| Direct Violet 51 | Copper-impregnated Alumina | First-order | deswater.com |

The efficiency of the TiO2-based photocatalytic degradation of Acid Red 92 is influenced by several operational parameters:

Light Intensity: An increase in light intensity generally leads to a higher degradation rate as more photons are available to activate the photocatalyst. bme.hu

Catalyst Loading: The degradation rate increases with catalyst loading up to an optimal point. Beyond this, the solution becomes more turbid, which can scatter the light and reduce the catalyst's surface area exposed to illumination. mdpi.comnih.gov For instance, in the degradation of two azo dyes, the optimal amount of TiO2 was found to be 0.1 g/L. nih.gov

pH: The pH of the solution significantly affects the surface charge of the photocatalyst and the chemistry of the dye molecule. d-nb.infojwent.net For many acid dyes, acidic conditions are favorable for photocatalytic degradation with TiO2. mdpi.comnih.gov An acidic environment can minimize the recombination of electron-hole pairs and enhance the production of hydroxyl radicals. mdpi.com

Temperature: The reaction rate can be influenced by temperature, with an optimal range often observed. At low temperatures, the desorption of products can be slow, while at higher temperatures, the adsorption of the dye onto the catalyst surface may become the limiting step. d-nb.info

Kinetic Modeling of Photocatalytic Processes (e.g., Pseudo-first-order kinetics)

Sonophotocatalytic Synergies in Acid Red 92 Abatement

Sonophotocatalysis combines ultrasound with photocatalysis, leading to a synergistic effect that enhances the degradation of pollutants. bme.hubme.hu Ultrasound can increase the surface area of the catalyst, promote the generation of reactive radicals, and enhance mass transfer. bme.humdpi.com

A study comparing sonolytic, photocatalytic, and sonophotocatalytic methods for the degradation of a mixture of dyes, including a disperse red dye, found that the sonophotocatalytic process was the most effective. bme.hubme.hu After 80 minutes, the degradation values were approximately 19% for sonolysis, 68% for photocatalysis, and 82% for sonophotocatalysis. bme.hubme.hu The sonophotocatalytic degradation also followed pseudo-first-order kinetics. bme.hubme.hu The introduction of ultrasound into a persulfate/heat/Fe3O4@AC system for the degradation of Acid Red 73 also significantly enhanced the reaction rate. acs.org

Development and Evaluation of Novel Photocatalytic Materials

Research is ongoing to develop novel photocatalytic materials with enhanced efficiency and broader light absorption capabilities. tandfonline.comx-mol.net These include doping TiO2 with metals or non-metals and creating composite materials. aaqr.org

Metal-Organic Frameworks (MOFs): A study on the photocatalytic degradation of Acid Red 88 using a Pd@TMU-16 MOF showed total degradation of a 10 mg/L dye concentration. tandfonline.com

Composite Photocatalysts: A novel α-Fe2O3/SNW-1 Z-scheme heterojunction exhibited excellent photocatalytic performance in degrading various dyes, including an acid red dye, with a degradation rate of 91%. x-mol.net Another study investigated the use of a TiO2/Zeolite nanocomposite for the degradation of Acid Red 18, achieving 98.5% removal under optimal conditions. jwent.net

Advanced Oxidation Processes (AOPs) for the Removal of Acid Red 92

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to remove organic pollutants from water and wastewater by generating highly reactive hydroxyl radicals. ijcce.ac.ir These processes include ozonation, Fenton and photo-Fenton reactions, and UV/H2O2 systems. scispace.comresearchgate.net

AOPs have shown high efficiency in degrading dyes. For instance, the UV/H2O2 process has been reported to be effective in both dye degradation and COD (Chemical Oxygen Demand) removal. wwjournal.ir In a study on the degradation of Acid Blue 92, ozonation, O3/H2O2, and O3/Activated carbon processes were investigated, with results showing that the degradation rate was influenced by pH and the presence of H2O2. scispace.com Another study comparing UV/TiO2, UV/H2O2, and UV/O3 for the removal of Acid Red 14 found that all three processes were highly efficient. wwjournal.ir

Ozonation and Ozone-Based Hybrid Systems (e.g., O3/H2O2, UV/O3)

Advanced oxidation processes (AOPs) are highly effective for treating textile wastewater, which is often laden with persistent and toxic dyes. Among these, ozonation and ozone-based hybrid systems have demonstrated significant efficacy in the degradation of azo dyes like Acid Red. These methods rely on the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances. mdpi.com

Ozone (O3) itself is a strong oxidant, but its effectiveness can be significantly enhanced by combining it with other agents like hydrogen peroxide (H2O2) or ultraviolet (UV) radiation. These combinations promote the generation of hydroxyl radicals, leading to faster and more complete degradation of pollutants. For instance, in the degradation of Acid Blue 92, a related azo dye, the O3/H2O2 process showed a higher removal rate as the concentration of H2O2 was increased. scispace.com Similarly, the combination of ozonation with UV irradiation (UV/O3) has been shown to be more efficient in removing Chemical Oxygen Demand (COD) compared to ozonation alone. scispace.comicrc.ac.ir For example, in the treatment of Reactive Blue 19, the UV/O3 process resulted in a 27% Total Organic Carbon (TOC) removal after 90 minutes, compared to 19% with ozonation alone. icrc.ac.ir

The efficiency of these processes is influenced by several factors, including pH, initial dye concentration, and the presence of other substances. For example, the degradation of Acid Blue 92 by ozonation and O3/H2O2 was found to be more effective at a higher pH. scispace.com Conversely, for the O3/Activated Carbon system, a lower pH of 4 was more favorable. scispace.com The initial concentration of the dye also plays a crucial role; higher concentrations generally require longer treatment times or higher oxidant dosages to achieve the same level of degradation. icrc.ac.irpjoes.com

Here is an interactive data table summarizing the efficiency of various ozone-based AOPs on different dyes:

| Dye | AOP System | Initial Concentration | pH | Treatment Time | Removal Efficiency | Reference |

|---|---|---|---|---|---|---|

| Acid Blue 92 | O3/H2O2 | Not Specified | Increased pH | Not Specified | Increased with H2O2 | scispace.com |

| Acid Blue 92 | O3/Activated Carbon | Not Specified | 4 | Not Specified | High | scispace.com |

| Reactive Blue 19 | O3 | 800 mg/L | 6.2 | 90 min | 19% TOC | icrc.ac.ir |

| Reactive Blue 19 | UV/O3 | 800 mg/L | 6.2 | 90 min | 27% TOC | icrc.ac.ir |

| Red Cl-5B | O3 | 100 mg/L | Not Specified | 20 min | >92% Color Removal | pjoes.com |

| Red Cl-5B | H2O2/UV | 100 mg/L | Not Specified | Short | ~100% Decolorization | pjoes.com |

| Acid Red 151 | UV/O3/H2O2 | 10 mg/L | Not Specified | ~15 min | Complete Removal | ekb.eg |

Fenton and Photo-Fenton Reagents for Oxidative Degradation

Fenton and photo-Fenton processes are another important class of AOPs used for the degradation of recalcitrant organic pollutants like Acid Red 92. The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. tsijournals.com The photo-Fenton process enhances this reaction by using UV or visible light, which promotes the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. tsijournals.combrieflands.com These processes are particularly attractive due to their high efficiency and relatively low cost. tsijournals.com

The effectiveness of Fenton and photo-Fenton treatments is highly dependent on operational parameters such as pH, the concentrations of Fe²⁺ and H₂O₂, and the initial dye concentration. The optimal pH for the Fenton reaction is typically acidic, around 3. ut.ac.irut.ac.ir For instance, in the degradation of Acid Red 14, a 94% removal efficiency was achieved in 30 minutes at a pH of 3. ut.ac.irut.ac.ir

Studies on various azo dyes have demonstrated the power of these methods. For Acid Red 183, a photo-Fenton process using a solar photoreactor achieved 85-90% dissolved organic carbon (DOC) removal. tsijournals.com In the case of Reactive Red 2, the photo-Fenton process led to 99.9% color degradation in just 10 minutes and a 95% reduction in COD. researchgate.net The photo-Fenton process is often significantly more effective than the conventional Fenton process. For example, while the Fenton process achieved 69% color degradation of Reactive Red 2 in 20 minutes, the photo-Fenton process achieved near-complete decolorization in half the time. researchgate.net

The table below presents findings from various studies on Fenton and photo-Fenton degradation of azo dyes.

| Dye | Process | Fe²⁺ Conc. | H₂O₂ Conc. | pH | Time | Removal Efficiency | Reference |

|---|---|---|---|---|---|---|---|

| Acid Red 14 | Electro-Fenton | 0.2 mM | - | 3 | 30 min | 94% | ut.ac.irut.ac.ir |

| Acid Red 183 | Photo-Fenton | 10 mg/L | 250 mg/L | Not Specified | Not Specified | 85% DOC | tsijournals.com |

| Acid Red 183 | Photo-Fenton | 20 mg/L | 500 mg/L | Not Specified | Not Specified | 90% DOC | tsijournals.com |

| Reactive Red 2 | Fenton | 1:80 (molar ratio) | 1:80 (molar ratio) | Not Specified | 20 min | 69% Color | researchgate.net |

| Reactive Red 2 | Photo-Fenton | 1:80 (molar ratio) | 1:80 (molar ratio) | Not Specified | 10 min | 99.9% Color, 95% COD | researchgate.net |

| Eosin Y | Photo-Fenton | Not Specified | Not Specified | 3.5 | 90 min | 94.1% | brieflands.com |

| Direct Red 81 | Photo-Fenton | Not Specified | 50 mg/L | Not Specified | Not Specified | 92.59% | brieflands.com |

Electrochemical Oxidation and Electro-Fenton Processes

Electrochemical advanced oxidation processes (EAOPs) represent a promising and environmentally friendly technology for the degradation of persistent organic pollutants like azo dyes. iwaponline.com These methods involve the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH), either directly at the anode surface through water oxidation (anodic oxidation) or indirectly through processes like electro-Fenton. iwaponline.com

In the electro-Fenton process, hydrogen peroxide (H₂O₂) is continuously generated in situ at the cathode, which then reacts with added ferrous salts (Fe²⁺) to produce hydroxyl radicals via the Fenton reaction. ut.ac.irut.ac.ir This method offers several advantages, including high efficiency, ease of control, and the avoidance of transporting and storing large quantities of H₂O₂. ut.ac.irut.ac.ir

The efficiency of electrochemical oxidation and electro-Fenton processes is influenced by several key parameters, including current density, pH, electrode material, and the concentration of the supporting electrolyte. ut.ac.irut.ac.irresearchgate.net For instance, a study on the degradation of Acid Red 14 using an electro-Fenton process with a platinum anode and a carbon felt cathode achieved 94% removal efficiency in 30 minutes at a current density of 120 mA/cm², a Fe²⁺ concentration of 0.2 mM, and a pH of 3. ut.ac.irut.ac.ir Similarly, the electro-Fenton degradation of Acid Red G reached a 94.05% removal rate after 80 minutes of electrolysis at a current density of 20 mA/cm⁻² and a pH of 3. researchgate.net

The choice of electrode material is crucial for the effectiveness of the process. Carbon felt and glassy carbon are commonly used as cathode materials, while platinum is often used as the anode. ut.ac.irut.ac.ir The nature of the supporting electrolyte can also impact the degradation rate. ut.ac.irut.ac.ir

The following table summarizes the results of various studies on the electrochemical degradation of azo dyes.

| Dye | Process | Current Density | pH | Electrode Materials (Anode/Cathode) | Time | Removal Efficiency | Reference |

|---|---|---|---|---|---|---|---|

| Acid Red 14 | Electro-Fenton | 120 mA/cm² | 3 | Platinum/Carbon Felt | 30 min | 94% | ut.ac.irut.ac.ir |

| Acid Red G | Electro-Fenton | 20 mA/cm⁻² | 3 | Iron Plate/Graphite Felt | 80 min | 94.05% | researchgate.net |

Mechanistic Insights into AOPs-Mediated Degradation Pathways

The degradation of azo dyes like Acid Red 92 through Advanced Oxidation Processes (AOPs) is primarily driven by the action of highly reactive species, most notably the hydroxyl radical (•OH). mdpi.com These radicals initiate a series of complex reactions that lead to the breakdown of the dye molecule. The degradation pathway typically begins with an attack on the chromophoric azo bond (–N=N–), leading to its cleavage. mdpi.com This initial step is responsible for the decolorization of the dye solution.

Following the cleavage of the azo bond, the resulting aromatic intermediates, which can include substituted naphthalenes and benzenes, undergo further oxidation. researchgate.net The hydroxyl radicals can attack the aromatic rings, leading to hydroxylation and subsequent ring-opening. mdpi.com This process breaks down the complex aromatic structures into smaller, simpler organic acids and eventually leads to complete mineralization, where the organic compounds are converted into carbon dioxide (CO₂), water (H₂O), and inorganic ions. mdpi.com

In some AOP systems, other reactive species may also play a role. For example, in systems involving persulfate activation, sulfate (B86663) radicals (SO₄⁻•) can be the primary oxidant. acs.org In certain heterogeneous catalytic systems, non-radical species like singlet oxygen (¹O₂) have also been identified as contributing to the degradation process. acs.org

The specific degradation pathway and the nature of the intermediate products can vary depending on the AOP used and the reaction conditions. For example, in the degradation of Acid Red 1, intermediates such as 5-Amino-4-hydroxy-3-phenylazonaphthalene-2, 7-disulfonate and various naphthalene (B1677914) derivatives were identified. researchgate.net The degradation of Reactive Red 2 in an ozone-aerated internal micro-electrolysis filter system was found to achieve complete decolorization and 82% TOC removal, indicating a high degree of mineralization. rsc.org

Biological Degradation and Bioremediation Approaches for Acid Red 92

Microbial Decolorization and Mineralization Studies

Bioremediation offers an eco-friendly and cost-effective alternative to physicochemical methods for treating textile dye effluents. This approach utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to decolorize and mineralize complex dye molecules. researchgate.net The process can occur under different conditions, including aerobic, anaerobic, and microaerophilic environments, and often involves a consortium of different microbial species working synergistically. mdpi.comfrontiersin.org

The initial and most critical step in the biological degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–), which is responsible for the color of the dye. This is typically carried out by azoreductase enzymes produced by the microorganisms. This step results in the formation of colorless, but potentially hazardous, aromatic amines. Subsequent degradation of these aromatic amines usually occurs under aerobic conditions, where they are broken down into less toxic compounds and can be completely mineralized to CO₂, H₂O, and inorganic salts. mdpi.com Therefore, a sequential anaerobic-aerobic treatment process is often considered ideal for the complete and safe degradation of azo dyes. mdpi.com

Numerous studies have demonstrated the potential of various microbial cultures for the decolorization and mineralization of azo dyes. For instance, a microbial consortium was able to completely decolorize Congo red (100 mg·L−1) within 12 hours under microaerophilic conditions and also achieved 92% color removal from a real textile effluent. mdpi.com This treatment also resulted in significant reductions in Total Organic Carbon (TOC), Chemical Oxygen Demand (COD), and Biological Oxygen Demand (BOD), indicating mineralization. mdpi.com Similarly, a bacterial consortium composed of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea was able to decolorize 85% of Acid orange (30 mg/L) in 23 hours, with significant reductions in BOD (96%) and COD (79%). frontiersin.org

The efficiency of microbial degradation is influenced by various factors, including pH, temperature, dye concentration, and the presence of co-substrates. Most bacteria show optimal decolorization activity in a neutral to slightly alkaline pH range (6.0–8.0) and at temperatures between 30-40°C. frontiersin.orgsemanticscholar.org The presence of a carbon source, such as glucose or yeast extract, can often enhance the decolorization rate by providing the necessary electrons for the reductive cleavage of the azo bond. frontiersin.org

The following table summarizes the findings of several microbial decolorization and mineralization studies on various azo dyes.

| Dye | Microorganism/Consortium | Conditions | Time | Decolorization/Removal | Mineralization (TOC/COD/BOD Reduction) | Reference |

|---|---|---|---|---|---|---|

| Congo Red | Microbial Consortium | Microaerophilic, pH 7.5, 30°C | 12 h | 100% | 83% TOC, 85% COD, 79% BOD | mdpi.com |

| Real Textile Effluent | Microbial Consortium | Microaerophilic, pH 7.5, 30°C | 20 h | 92% ADMI Removal | 79% TOC, 83% COD, 77% BOD | mdpi.com |

| Acid Orange | Bacterial Consortium (SPB92) | Static, pH 7.5, 32°C | 23 h | 85% | 54% TOC, 79% COD, 96% BOD | frontiersin.org |

| Acid Red & Acid Blue | Bacillus subtilis & Pseudomonas aeruginosa | Static | 72 h | ~90% | Not Specified | |

| Acid Red 2 | Bacillus sp. | Shaking, pH 6, 37°C | 72 h | 90% | Not Specified | ripublication.com |

| Acid Orange 7 | Bacillus sp. | Shaking, pH 8, 30°C | 48 h | 99% | Not Specified | ripublication.com |

Characterization of Bacterial Isolates in Dye Degradation (e.g., Acinetobacter radioresistens, Pseudomonas spp., Bacillus sp., Staphylococcus equorum)

Several bacterial species have been identified and characterized for their remarkable ability to decolorize and degrade azo dyes, including Acid Red 92. These bacteria often possess specific enzymes, such as azoreductases, that are key to the breakdown of the dye's chromophore.

Acinetobacter radioresistens has been shown to be effective in degrading Acid Red. researchgate.netresearchgate.net Studies have demonstrated that this bacterium can decolorize the dye under a range of conditions, with optimal degradation occurring at a neutral pH. researchgate.netsemanticscholar.org For instance, the decolorization of Acid Red by A. radioresistens decreased from 95% at pH 7 to about 47% at pH 5 and pH 8. researchgate.netsemanticscholar.org The degradation process is attributed to the enzyme azoreductase, which cleaves the azo bond.

Pseudomonas spp. are another group of bacteria frequently isolated from dye-contaminated sites and known for their dye-degrading capabilities. researchgate.netijcmas.com Pseudomonas aeruginosa and Bacillus subtilis have been shown to effectively decolorize Acid Red and Acid Blue, with P. aeruginosa being particularly efficient in the decolorization of Acid Red. The decolorization efficiency of Pseudomonas strains can be influenced by factors such as the carbon source, with sucrose (B13894) and glucose often enhancing the degradation process.

Bacillus sp. are also prominent in dye bioremediation research. ripublication.comdarshanpublishers.comnih.gov A Bacillus sp. isolated from dye-contaminated soil demonstrated the ability to decolorize 90% of Acid Red 2 at pH 6 and 37°C within 72 hours. ripublication.com Another study showed that Bacillus subtilis could effectively decolorize Reactive Red M8B, with optimal degradation occurring at 35°C. darshanpublishers.com The degradation potential of Bacillus species is often linked to their production of azoreductase enzymes. nih.gov

Staphylococcus equorum has also been identified as a potent dye-degrading bacterium. One study reported the isolation of Staphylococcus equorum RAP2, which was capable of degrading 100% of Reactive Red 120 (100 ppm) in 72 hours at pH 7. researchgate.net Another strain, Staphylococcus equorum KS26, isolated from seawater sediment, was able to efficiently degrade Reactive Black 5 in the presence of high salt concentrations. srce.hrgjesm.net

The table below summarizes the decolorization capabilities of these specific bacterial isolates on various azo dyes.

| Bacterium | Dye | Concentration | pH | Temperature | Time | Decolorization Efficiency | Reference |

|---|---|---|---|---|---|---|---|

| Acinetobacter radioresistens | Acid Red | Not Specified | 7 | Not Specified | Not Specified | 95% | researchgate.netsemanticscholar.org |

| Acinetobacter radioresistens | Acid Red | Not Specified | 5 or 8 | Not Specified | Not Specified | ~47% | researchgate.netsemanticscholar.org |

| Pseudomonas aeruginosa | Acid Red | 100 mg/L | 6 | 37°C | 72 h | 92% | |

| Bacillus subtilis | Acid Red | 100 mg/L | 7 | 37°C | 72 h | 87% | |

| Bacillus sp. | Acid Red 2 | 100 mg/L | 6 | 37°C | 72 h | 90% | ripublication.com |

| Staphylococcus equorum RAP2 | Reactive Red 120 | 100 ppm | 7 | Not Specified | 72 h | 100% | researchgate.net |

Fungal Remediation Potentials

The use of fungi for the bioremediation of synthetic dyes, a process known as mycoremediation, presents an environmentally friendly and cost-effective alternative to conventional chemical and physical treatment methods. biotechnologia-journal.org Fungi, particularly white-rot fungi, have demonstrated significant potential in degrading complex organic pollutants like azo dyes due to their robust enzymatic systems. researchgate.netmdpi.com These organisms can metabolize dye molecules, which bear a structural resemblance to lignin (B12514952), through the secretion of powerful, non-specific extracellular enzymes. researchgate.netmdpi.com

Fungal degradation of dyes can occur through various mechanisms, including biosorption to the fungal biomass, aggregation, and, most importantly, enzymatic breakdown. biotechnologia-journal.orgbiotech-asia.org The key players in this process are the ligninolytic enzymes: laccase, manganese peroxidase (MnP), and lignin peroxidase (LiP). mdpi.comfrontiersin.org These enzymes are capable of cleaving the chromophoric azo bonds (-N=N-) that are responsible for the color of Acid Red 92, as well as breaking down the resulting aromatic amines into less toxic compounds. researchgate.net

Several fungal species have been identified as effective dye degraders. For instance, species of Aspergillus, Cladosporium, Fusarium, and Humicola have shown the ability to decolorize azo dyes. biotech-asia.org Specifically, Aspergillus niger and Aspergillus flavus can efficiently degrade Direct Red dye over a broad pH range. biotechnologia-journal.org Studies have shown that fungi like Pichia sp. can achieve 95% decolorization of Acid Red B. biotechnologia-journal.org The ability of fungi to thrive in diverse and sometimes harsh environmental conditions, such as varying pH and temperature, makes them suitable candidates for treating industrial effluents containing dyes like Acid Red 92. biotechnologia-journal.org The mechanism often involves an initial physical absorption of the dye onto the fungal mycelium, followed by enzymatic degradation. biotech-asia.org

Enzymatic Mechanisms and Azoreductase Activity in Azo Dye Biotransformation

The primary enzymatic mechanism responsible for the initial and most critical step in the bacterial biodegradation of azo dyes like Acid Red 92 is the reductive cleavage of the azo bond. This reaction is catalyzed by a class of enzymes known as azoreductases. researchgate.netscholarsresearchlibrary.com Azoreductases facilitate the breaking of the –N=N– bond, which results in the decolorization of the dye and the formation of colorless, yet potentially hazardous, aromatic amines. frontiersin.orgscholarsresearchlibrary.com

Azoreductase activity is typically more efficient under anaerobic or anoxic conditions. scholarsresearchlibrary.com This is because, in the presence of oxygen, aerobic respiration competes for the reducing equivalents (such as NADH or NADPH) that are essential for the azoreductase-mediated reaction. scholarsresearchlibrary.com The general reaction involves the transfer of electrons from a donor, most commonly NADH, to the azo dye, which acts as the electron acceptor. scholarsresearchlibrary.commdpi.com Many azoreductases are flavin-dependent, meaning they require a cofactor like Flavin Adenine Dinucleotide (FAD) to shuttle electrons. mdpi.com

The process can be summarized as: Azo Dye + NAD(P)H + H⁺ ---(Azoreductase)---> 2 Aromatic Amines + NAD(P)⁺

One unit of azoreductase activity can be defined as the amount of enzyme required to decolorize one micromole of an acid red dye per minute. scholarsresearchlibrary.com Following the initial anaerobic cleavage, the resulting aromatic amines can be further mineralized, often under aerobic conditions, by other microbial enzymes into simpler compounds like carbon dioxide and water. scholarsresearchlibrary.combioline.org.br For example, research on the degradation of an acid red dye by Acinetobacter radioresistens identified azoreductase as the key enzyme, which, in the presence of NADH, broke the dye down into smaller aromatic compounds. researchgate.net Similarly, recombinant azoreductase from Klebsiella pneumoniae has shown high efficiency in degrading Acid Blue 29, transforming it into aniline (B41778) and 3-nitrosoaniline. nih.gov This two-step anaerobic-aerobic process is considered a highly effective strategy for the complete biodegradation of azo dyes. bioline.org.br

Phytoremediation using Aquatic and Terrestrial Plant Species (e.g., Ceratophyllum demersum)

Phytoremediation is an in-situ remediation technology that utilizes plants to remove, degrade, or contain contaminants from soil and water. mdpi.com For aqueous pollutants like Acid Red 92, aquatic plants are particularly effective due to their direct contact with the contaminated water, faster growth, and higher biomass production compared to terrestrial species. uni-lj.si

A prominent aquatic macrophyte studied for its phytoremediation potential is Ceratophyllum demersum, commonly known as coontail or hornwort. uni-lj.siojhas.org This submerged, rootless plant is globally distributed and demonstrates a high capacity for absorbing pollutants. mdpi.comuni-lj.si Research has confirmed the ability of C. demersum to effectively remove azo dyes from water. A study on Acid Blue 92 (AB92), a dye structurally similar to Acid Red 92, demonstrated the high efficiency of C. demersum in its removal. uni-lj.siresearchgate.net The optimized conditions for the removal of AB92 were found to be a 7-day reaction time, an initial dye concentration of 20 mg/L, 4 g of plant biomass, and an initial pH of 5. uni-lj.siresearchgate.net

The mechanisms by which C. demersum remediates dyes include both biosorption (adsorption onto the plant surface) and bioaccumulation (uptake and concentration within the plant tissues). rdd.edu.iq Fourier-transform infrared spectroscopy (FTIR) analysis has confirmed the interaction between dye molecules and the functional groups on the plant's surface. uni-lj.siresearchgate.net The plant's ability to produce a high internal concentration of contaminants makes it an excellent candidate for phytoremediation. mdpi.com While studies on C. demersum have also shown its effectiveness in accumulating heavy metals, its application for organic dye removal is a promising area of research. rdd.edu.iqresearchgate.net

Integrated Bioremediation Systems (e.g., Microbial Fuel Cells)

Integrated bioremediation systems combine different biological and electrochemical processes to enhance the degradation of persistent pollutants like Acid Red 92. Microbial Fuel Cells (MFCs) are a particularly promising technology in this domain. MFCs are bio-electrochemical devices that utilize electroactive microorganisms to convert the chemical energy stored in organic matter directly into electrical energy. researchgate.netunpaywall.org This process can be coupled with the degradation of pollutants.

In a typical MFC setup for dye degradation, the anaerobic anode chamber contains the organic wastewater and a biofilm of exoelectrogenic bacteria. These bacteria oxidize the organic matter (which can be the dye itself or a co-substrate) and transfer the released electrons to the anode. The electrons then travel through an external circuit to the cathode, generating an electrical current. At the cathode, an electron acceptor (typically oxygen) is reduced. encyclopedia.pub

MFC technology has been successfully applied to treat a variety of complex wastewaters containing azo dyes such as Congo Red and Acid Orange 7. researchgate.netfrontiersin.org The degradation can occur in both the anode and cathode compartments. In the anaerobic anode, the reductive cleavage of the azo bond occurs, leading to decolorization. The resulting aromatic amines can then be further degraded. Some integrated systems combine an MFC with a subsequent aerobic treatment step to mineralize these amines. bioline.org.br Other innovative setups integrate MFCs with catalytic oxidation reactors, where byproducts from the MFC cathode (like hydrogen peroxide) are used to catalytically degrade the dye. researchgate.net For instance, an integrated MFC-catalytic oxidation reactor system achieved over 90% degradation of Congo red in 72 hours while generating a maximum power density of 808.3 mW/m³. researchgate.net Hybrid systems, such as Constructed Wetland-Microbial Fuel Cells (CW-MFC), have also shown promising results in treating textile dye wastewaters. frontiersin.org

Optimization of Environmental and Nutritional Factors for Biological Treatment (e.g., pH, Temperature, Co-substrates)

pH: The pH of the medium is a critical factor, as it affects the surface charge of the microbial cells and the ionization state of the dye molecule, thereby influencing biosorption and enzymatic activity. frontiersin.orgresearchgate.net For most bacterial degradation of azo dyes, the optimal pH is typically in the neutral to slightly alkaline range (pH 7.0-9.0). frontiersin.orgresearchgate.net For example, a bacterial consortium degrading acid orange showed optimal decolorization at pH 7.5, with significantly lower rates in acidic or highly alkaline conditions. frontiersin.org Similarly, Acinetobacter radioresistens showed a 95% degradation of an acid red dye at pH 7, which dropped to around 47% at pH 5 and pH 8. researchgate.net

Temperature: Temperature affects microbial metabolism and the kinetics of enzymatic reactions. Most bacteria used for dye remediation are mesophilic, with optimal temperatures ranging from 30°C to 40°C. frontiersin.orgresearchgate.net For instance, the optimal temperature for color removal of acid orange by a bacterial consortium was 32°C. frontiersin.org Higher temperatures can lead to enzyme denaturation and a loss of cell viability, thus decreasing the decolorization efficiency. researchgate.net

Co-substrates: The presence of an additional, easily metabolizable carbon and nitrogen source, known as a co-substrate, can significantly enhance the biodegradation of complex dyes. Co-substrates like glucose and yeast extract provide the necessary energy and reducing equivalents (NADH) for the reductive cleavage of the azo bond. frontiersin.orgmdpi.com For a bacterial consortium, the addition of 1 g/L of yeast extract as a co-substrate enabled the complete decolorization of acid orange within 23 hours. frontiersin.org The concentration of the co-substrate must be optimized, as excessive amounts can sometimes inhibit the dye degradation process. mdpi.com

Adsorption-Based Technologies for Acid Red 92 Removal

Development and Application of Adsorbent Materials

Adsorption is a widely used and effective physicochemical method for removing dyes like Acid Red 92 from wastewater. The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of this technology hinges on the development of highly efficient and cost-effective adsorbent materials. While activated carbon is a common adsorbent, its high cost has driven research towards alternative materials. nih.govuctm.edu

A variety of low-cost adsorbents, often derived from agricultural or industrial waste, have been investigated for the removal of acid dyes. These materials are attractive due to their ready availability and minimal processing requirements. nih.gov Examples include:

Agricultural Wastes: Materials such as bagasse charcoal, groundnut shell charcoal, pea shells charcoal, and wheat straw charcoal have been used to adsorb various acid dyes. ojhas.org

Industrial Byproducts: Ash from brick kilns and sugarcane bagasse has also proven effective. ojhas.orgacademicjournals.org

Natural Materials: Used tea leaves, water hyacinth leaves, and mustard cakes are other examples of biosorbents. ojhas.orgacademicjournals.org

In addition to these raw materials, researchers are developing advanced, synthesized adsorbents with enhanced properties. For example, a composite material made of a zeolitic imidazolate framework (ZIF-8) and MnCuAl layered triple hydroxide (B78521) (ZIF-8@MnCuAl-LTH) has shown a very high adsorption capacity of approximately 1000 mg/g for Acid Red 1. researchgate.net The high porosity and specific surface area of these materials contribute to their superior performance. researchgate.net

The adsorption capacity of these materials is influenced by factors such as pH, adsorbent dosage, and initial dye concentration. academicjournals.org For acid dyes, adsorption is generally more favorable under acidic pH conditions (pH 2-4), which protonates the adsorbent surface, creating a strong electrostatic attraction with the anionic dye molecules. uctm.eduacademicjournals.org

Below is an interactive data table summarizing the maximum adsorption capacities of various adsorbents for acid dyes.

Modified Clay Minerals (e.g., Hectorite)

Adsorption Kinetics and Equilibrium Modeling

To understand the mechanism of dye adsorption and to design effective treatment systems, kinetic and equilibrium models are applied to experimental data.

Adsorption Kinetics: Kinetic models describe the rate of adsorbate uptake.

Pseudo-first-order model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. It is generally applicable over the initial stage of an adsorption process. kochcolor.com

Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and adsorbate. pan.pl A good fit to this model, as seen in many studies involving acid dyes, suggests that chemisorption is the dominant mechanism. nanoient.orgeuropa.eunih.govprocedia-esem.eu

Adsorption Equilibrium Modeling: Isotherm models describe how the adsorbate distributes between the liquid and solid phases at equilibrium.

Langmuir model: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. pan.pljocpr.comsemanticscholar.org

Freundlich model: This model is empirical and describes adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. pan.pljocpr.comsemanticscholar.org

Redlich–Peterson model: This is a hybrid, three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. It can be applied to both homogeneous and heterogeneous systems. frontiersin.org A study on the removal of an "acid red" dye by nanofiber membranes found the Redlich-Peterson model provided the best fit. mdpi.com

Below is a summary of kinetic and isotherm models applied in studies of adsorbents for Acid Red 92 and similar acid dyes.

| Adsorbent | Dye | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |

|---|---|---|---|---|

| Activated Carbon Cloth (ACC) | Acid Blue 92 | Pseudo-second-order | Langmuir, Freundlich | nanoient.org |

| Egg Shell Membrane (ESM) | Acid Blue 92, Acid Red 14 | Pseudo-second-order (pH 2-8) | Langmuir, Freundlich, Redlich-Peterson | frontiersin.org |

| Soy Meal Hull (SMH) | Acid Blue 92 | Pseudo-second-order | BET | procedia-esem.eu |

| PVA/SiO2 Nanofiber | Acid Red | Pseudo-first-order | Redlich-Peterson | mdpi.com |

| Modified Hectorite | Congo Red | Pseudo-second-order | Langmuir | |

| Fe/FeC Composite | Acid Red 66 | Pseudo-second-order | Langmuir | tandfonline.com |

Influence of Solution Chemistry on Adsorption Performance

The efficiency of the adsorption process is significantly affected by the chemical conditions of the aqueous solution, including pH, initial dye concentration, and contact time.

Effect of pH: The pH of the solution is a critical parameter, as it affects both the surface charge of the adsorbent and the ionization of the dye molecules. For anionic dyes like Acid Red 92, a lower pH (acidic condition) generally enhances adsorption. At low pH, the adsorbent surface becomes protonated (positively charged), which promotes electrostatic attraction with the negatively charged anionic dye molecules. eajournals.org Studies on various acid dyes have consistently shown that the highest removal efficiency occurs in acidic environments, often around pH 2-4. mdpi.comprocedia-esem.eu

Effect of Initial Concentration: The initial concentration of the dye provides the driving force for mass transfer from the solution to the adsorbent surface. Generally, an increase in the initial dye concentration leads to an increase in the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent). kochcolor.com However, the percentage of dye removal often decreases as the initial concentration increases. This is because at lower concentrations, there are sufficient active sites available for adsorption, while at higher concentrations, the active sites become saturated.

Effect of Contact Time: The removal of dye increases with contact time until it reaches a point of equilibrium, after which no significant further adsorption occurs. researchgate.netjocpr.com The initial phase of adsorption is typically rapid due to the abundance of available active sites on the adsorbent surface. kochcolor.comtandfonline.com As these sites become occupied, the rate of adsorption slows down and eventually reaches a plateau, indicating that equilibrium has been achieved. tandfonline.com The time required to reach equilibrium varies depending on the adsorbent, adsorbate, and other experimental conditions, but it is a crucial factor for designing practical wastewater treatment systems. researchgate.net

The table below summarizes optimal conditions found for the removal of various acid dyes.

| Dye | Adsorbent | Optimal pH | Equilibrium Time | Reference |

|---|---|---|---|---|

| Acid Blue 92 | Activated Carbon | 6.5 | Not Specified | europa.eu |

| Acid Red (unspecified) | PVA/SiO2 Nanofiber | 2 | 20 min | mdpi.com |

| Acid Red 14 / Acid Blue 92 | Egg Shell Membrane | 2 | 60 min | mdpi.com |

| Acid Red 88 | Sesamum indicum Hull | 4.5 | ~170 min | |

| Acid Red 186 | Activated Carbon | 5 | 120 min | jocpr.com |

Advanced Analytical Methodologies for Acid Red 92 Characterization and Degradation Pathway Elucidation

Spectroscopic Techniques for Molecular and Structural Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and tracking changes in the chemical bonds of Acid Red 92. These techniques provide critical data on its electronic and vibrational states.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Decolorization and Concentration Monitoring

UV-Vis spectroscopy is a primary tool for quantifying the concentration of Acid Red 92 in solutions and monitoring the progress of its decolorization during degradation studies. The intensity of the color of the dye solution is directly proportional to its concentration, a relationship governed by the Beer-Lambert law. The decolorization process is observed by the decrease in the absorbance peak characteristic of the dye's chromophore. arabjchem.orgmdpi.comresearchgate.net

Acid Red 92 exhibits a maximum absorbance (λmax) in the visible region of the electromagnetic spectrum. In an ammonium (B1175870) acetate (B1210297) solution, its λmax is observed between 536.0 and 540.0 nm. Other studies report a λmax of approximately 505 nm. The monitoring of this peak's intensity provides a direct measure of the dye's removal from the solution. mdpi.com For instance, in degradation experiments, samples are withdrawn at intervals and their absorbance is measured to track the reduction of the dye. arabjchem.org

Table 1: UV-Vis Spectroscopic Data for Acid Red 92

| Parameter | Value | Reference |

|---|---|---|

| λmax | ~505 nm | |

| λmax in 0.02mol/L AcONH4 sol. | 536.0 - 540.0 nm |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Tracking

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the Acid Red 92 molecule and to track their transformation during degradation. copernicus.orgazooptics.com The FTIR spectrum provides a unique "fingerprint" of the molecule by showing the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. azooptics.com

By comparing the FTIR spectra of the dye before and after a degradation process, researchers can identify changes in its chemical structure. The disappearance of peaks associated with the original dye molecule and the appearance of new peaks can indicate the breakdown of the parent compound and the formation of intermediate products. researchgate.netresearchgate.net For example, the analysis can reveal the breakdown of the aromatic structure or changes to the carboxyl and hydroxyl groups.

Table 2: Key Regions in FTIR Spectroscopy for Functional Group Analysis

| Wavenumber Range (cm⁻¹) | Associated Functional Groups | Significance in Acid Red 92 Analysis |

|---|---|---|

| 4000-2500 | O-H, C-H, N-H (single bonds) | Tracking changes in hydroxyl and other single-bonded groups. azooptics.com |

| 2500-2000 | C≡C, C≡N (triple bonds) | Less common in initial structure, but may appear in intermediates. |

| 2000-1500 | C=C, C=O, C=N (double bonds) | Monitoring the integrity of the xanthene and aromatic rings, and carbonyl groups. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of Acid Red 92. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. This allows for the precise mapping of the molecular structure.

NMR is considered a more accurate method for purity determination than techniques like HPLC that rely on peak area percentages. europa.eueuropa.eu For instance, the purity of Acid Red 92 has been determined to be 84.8% by NMR quantification, which is considered a more accurate value compared to the 95.2% obtained via HPLC analysis. europa.eu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the accurate determination of the molecular weight and elemental composition of Acid Red 92 and its degradation products. thermofisher.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high precision, often to four or five decimal places. researchgate.netnih.gov

This high mass accuracy allows for the confident assignment of elemental formulas to the detected ions, which is a significant advantage in identifying unknown degradation intermediates. thermofisher.compnnl.gov The ability to distinguish between ions with very similar nominal masses (isobaric interferences) is crucial when analyzing complex mixtures resulting from degradation processes. thermofisher.comnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Reaction Intermediate Identification

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique used to detect and identify reaction intermediates formed during the degradation of Acid Red 92, even at very low concentrations. rsc.orgmdpi.com SERS enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold, by factors of up to 10¹²,. rsc.org This allows for the real-time monitoring of catalytic reactions and the characterization of transient molecular species that are difficult to detect with other methods. acs.orgnih.gov By providing detailed "fingerprint" structural information, SERS can help to elucidate the complex reaction mechanisms involved in the dye's degradation. rsc.orgsmu.ca

Chromatographic Methods for Separation and Identification of Chemical Species

Chromatographic techniques are essential for separating the complex mixtures that result from the degradation of Acid Red 92. By separating the individual components, these methods allow for their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Acid Red 92 and its degradation byproducts. researchgate.netresearchgate.net Coupled with detectors like a Photo Diode Array (PDA) or a mass spectrometer (MS), HPLC can separate complex mixtures and provide information for the identification of the individual compounds. europa.euresearchgate.netresearchgate.net HPLC has been used to determine the purity of Acid Red 92, with one batch showing 99.5% purity at a detection wavelength of 548 nm. europa.eu It is also used to quantify the dye in various samples, including those from percutaneous absorption studies. europa.eu The choice of mobile and stationary phases is critical and can be optimized to achieve good separation of the ionized dye compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used to identify volatile and semi-volatile organic compounds formed during the degradation of dyes. appliedmineralogy.comfederalpolyilaro.edu.ng After the degradation process, the sample can be extracted and analyzed by GC-MS. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. This allows for the identification of intermediate products based on their mass spectra. ub.edu For example, in the degradation of other acid dyes, GC-MS has been used to identify intermediates such as substituted benzene (B151609) compounds, alcohols, aldehydes, and carboxylic acids. appliedmineralogy.com

Table 3: Chromatographic Methods for Acid Red 92 Analysis

| Technique | Detector(s) | Application | Findings/Examples | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Photo Diode Array (PDA), Mass Spectrometry (MS), ESI-Q-ToF | Purity testing, quantification, separation of degradation products. | Purity of 99.5% at 548 nm was determined for a batch. Used to identify Phloxine B (Acid Red 92) in historical pigment samples. | europa.eueuropa.euresearchgate.net |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., DAD, ESI-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Acid Red 92, valued for its efficiency in separating components within a mixture. nih.gov The utility of HPLC is significantly enhanced when coupled with various detection systems, which provide different layers of information.

Diode Array Detector (DAD): The Diode Array Detector (DAD), also known as a Photo-Diode Array (PDA) detector, is frequently used for the analysis of dyes like Acid Red 92. mdpi.com This detector captures the UV-Vis spectrum of the analyte as it elutes from the chromatographic column. mdpi.comfda.gov This capability is crucial for identifying and quantifying dyes, as their chromophoric structures result in characteristic absorption spectra. For routine quality control and purity analysis of Acid Red 92, HPLC with UV detection is a standard method. europa.eu However, DAD detectors can face limitations when analyzing complex samples where the spectra of different components, including matrix ingredients, may overlap. mdpi.com

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): To overcome the limitations of DAD and achieve higher selectivity and sensitivity, HPLC is often coupled with tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source. mdpi.comnih.gov ESI is a soft ionization technique suitable for polar, ionized compounds like Acid Red 92. mdpi.comwvu.edu The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing molecular weight information. Tandem mass spectrometry (MS/MS) takes this a step further by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.gov This process yields detailed structural information, allowing for the unambiguous identification of Acid Red 92, its isomers, synthesis by-products, and degradation products, even at trace levels. researchgate.netresearchgate.net For instance, HPLC-ESI-Q-ToF (Quadrupole-Time-of-Flight) analysis of Phloxine B (Acid Red 92) has been used to characterize the parent ion and its specific mass fragments. researchgate.net

Table 4.2.1: Example HPLC-MS/MS Parameters for Xanthene Dye Analysis

| Parameter | Setting | Rationale/Purpose | Citation |

| Column | Reversed-Phase (e.g., C18) | Separates compounds based on hydrophobicity; suitable for many organic dyes. | fda.govresearchgate.net |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and acidified water | Creates a polarity gradient to effectively separate multiple components with different properties in a single run. | researchgate.net |

| Ionization Mode | ESI Negative | Best for acidic compounds like Acid Red 92 that readily form negative ions. | researchgate.net |

| MS Analysis | Full Scan & Product Ion Scan (MS/MS) | Full scan provides molecular weight information, while MS/MS provides structural fragmentation patterns for definitive identification. | mdpi.comnih.gov |

| Detector | Time-of-Flight (ToF) or Triple Quadrupole (QqQ) | ToF offers high mass accuracy, while QqQ is excellent for targeted quantification using Multiple Reaction Monitoring (MRM). | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Profiling

While HPLC is ideal for analyzing the non-volatile Acid Red 92 molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying volatile and semi-volatile organic compounds (VOCs) that may form during its degradation. tandfonline.comchemrxiv.org The degradation of dyes can occur through various processes, such as exposure to light, chemical agents, or microbial action, breaking the complex molecule into smaller, more volatile fragments.

The process involves separating the volatile compounds in a gas chromatograph and subsequently identifying them using a mass spectrometer. mdpi.com GC-MS is a robust and efficient platform for analyzing a wide range of volatile compounds, including esters, fatty acids, alcohols, and aldehydes. chemrxiv.org Although studies focusing specifically on the volatile degradation products of Acid Red 92 are not widespread, the methodology has been effectively applied to other dyes. For example, in a study on the degradation of Acid Red B, GC-MS analysis successfully identified 20 different intermediates, providing crucial insights into the degradation pathway. nih.gov These intermediates included various esters and acids, demonstrating the power of GC-MS to profile the complex mixture of by-products formed during dye breakdown. nih.gov

Table 4.2.2: Volatile Degradation Product Classes Potentially Identifiable by GC-MS

| Product Class | Chemical Nature | Significance | Citation |

| Phthalates | Esters of phthalic acid | May arise from the breakdown of the tetrachlorophthalic anhydride (B1165640) precursor used in synthesis. | |

| Phenols | Aromatic alcohols | Can be formed from the cleavage of the xanthene core structure. | chemrxiv.org |

| Organic Acids | Carboxylic acids | Represent smaller, oxidized fragments from the original dye molecule. | nih.gov |

| Aromatic Amines | - | A primary concern in the degradation of azo dyes, though less directly applicable to the xanthene structure of Acid Red 92. | mdpi.com |

Integrated Analytical Approaches for Complex Mixture Analysis

The characterization of Acid Red 92, especially within commercial formulations or after degradation, often requires more than a single analytical technique. mdpi.com Integrated analytical approaches, which combine the strengths of multiple methods, are necessary to analyze complex mixtures comprehensively. wvu.edu

A common and powerful integrated approach is the concurrent use of HPLC with both DAD and MS/MS detectors. mdpi.com In this setup, the DAD provides robust quantitative data based on UV-Vis absorbance, while the MS/MS offers highly selective and sensitive identification based on molecular weight and structural fragmentation. mdpi.comnih.gov This dual-detection method can resolve ambiguities, such as co-eluting peaks or the presence of isomers, which might be indistinguishable by DAD alone. mdpi.com

Other integrated strategies can involve a combination of chromatographic and spectroscopic techniques. For forensic dye analysis, a multi-step approach including extraction, Thin-Layer Chromatography (TLC), UV-Vis spectroscopy, and Raman spectroscopy has been explored to characterize and identify dyes on fibers. ojp.gov This combination of methods provides complementary information on solubility, chromatographic behavior, electronic absorption, and vibrational structure to build a more complete profile of the dye. ojp.gov The development of comprehensive analytical methods capable of analyzing a wide range of colorants simultaneously is a key goal in the study of complex materials. mdpi.com

Method Validation and Quality Assurance in Acid Red 92 Analysis

To ensure that the data generated from the analysis of Acid Red 92 are reliable and accurate, the analytical methods used must be properly validated. researchgate.net Method validation is a critical component of Quality Assurance and Quality Control (QA/QC), demonstrating that a method is suitable for its intended purpose. researchgate.net For regulated products like cosmetics, analytical studies are often required to be conducted in compliance with Good Laboratory Practice (GLP). europa.eu

The validation process assesses several key performance parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a sample. mdpi.com

Selectivity/Specificity: The ability to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. mdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or by analyzing samples spiked with a known amount of the analyte. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions) and reproducibility (different conditions, e.g., different labs). mdpi.comresearchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified. researchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com

Table 4.4.1: Key Parameters for Method Validation in Acid Red 92 Analysis

| Parameter | Description | Importance | Citation |

| Linearity | Establishes a proportional relationship between signal and concentration. | Essential for accurate quantification over a range of concentrations. | mdpi.com |

| Accuracy | Closeness of results to the true value. | Ensures the measurements are correct and unbiased. | researchgate.net |

| Precision | Agreement between replicate measurements. | Demonstrates the method's consistency and reliability. | mdpi.comresearchgate.net |

| Selectivity | Differentiates the analyte from other substances. | Prevents interference from matrix effects or impurities, crucial for complex formulations. | mdpi.com |

| LOD/LOQ | Lowest concentration that can be detected/quantified. | Defines the sensitivity and limits of the analytical method. | researchgate.net |

| Robustness | Resistance to small changes in analytical conditions. | Ensures the method is reliable for routine use under slightly varying conditions. | mdpi.com |

Environmental Fate and Transformation of Acid Red 92 and Its By Products

Distribution and Transport Dynamics in Environmental Compartments

The environmental distribution of Acid Red 92 is primarily governed by its physicochemical properties. As a disodium (B8443419) salt, it is highly soluble in water, with a reported solubility of 100 g/L at 20°C. researchgate.net This high water solubility, combined with a low octanol-water partition coefficient (log P) of -1.34, indicates that the dye is hydrophilic and will predominantly reside in the aqueous phase upon release into the environment. researchgate.net

When released into aquatic systems, a significant portion of Acid Red 92 is expected to remain in the water column. researchgate.net However, due to its anionic nature, the dye can bind to suspended organic matter and particulates through electrostatic interactions, eventually settling into bed sediments. researchgate.net The tendency to partition to sediment is significant, with studies noting that Acid Red 92 was found to be over 35 times more concentrated on secondary sludge than in the corresponding liquid samples, indicating a high potential for accumulation in solids. researchgate.net Its mobility in soil is influenced by its tendency to adsorb to organic carbon, though its high water solubility may also facilitate leaching into soil pore water. researchgate.netepa.gov Due to its salt nature and negligible vapor pressure, volatilization from water or soil surfaces is not considered a significant transport pathway.

Table 1: Selected Physicochemical and Environmental Partitioning Properties of Acid Red 92

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate | researchgate.net |

| Molecular Formula | C₂₀H₂Br₄Cl₄Na₂O₅ | medchemexpress.com |

| Molecular Weight | 829.63 g/mol | nih.gov |

| Water Solubility | 100 g/L (at 20°C) | researchgate.net |

| log P (octanol/water) | -1.34 | researchgate.net |

| Organic Carbon-Normalised Adsorption Coefficient (Koc) | 1.549 | epa.gov |

| Bioaccumulation Factor (BCF) | 802.7 | epa.gov |

Persistence and Biotransformation Pathways in Aquatic and Soil Systems

Acid Red 92 is considered to be persistent in the environment. researchgate.net Dyes, by design, are stable molecules, and xanthene dyes like Acid Red 92 are generally resistant to biodegradation under typical aerobic conditions found in many wastewater treatment processes. researchgate.net Some assessments suggest its biodegradation is very slow, with an estimated half-life in water of ≥ 182 days. researchgate.net In the absence of light, the compound is stable in water for several weeks. researchgate.net

The primary degradation pathway for Acid Red 92 in the environment is photolysis (degradation by light). photochemcad.com The compound rapidly photodegrades when exposed to various light sources, particularly sunlight. photochemcad.com The half-life of Acid Red 92 is highly dependent on the light source and environmental conditions. Under direct sunlight, its half-life in tap, stream, or seawater has been measured to be as short as 10 to 13 minutes. photochemcad.com Under artificial UV (254 nm and 365 nm) and fluorescent lights, the half-lives are significantly longer, ranging from hours to over a hundred hours. photochemcad.com The degradation process involves the absorption of light, which excites the dye molecule and can lead to the formation of reactive species like singlet oxygen and free radicals. researchgate.net This process can be influenced by the pH and the presence of other substances in the water; for instance, photolysis is slightly faster in acidic solutions (pH 6) than in basic ones (pH 8). photochemcad.com

Methodological Frameworks for Assessing Environmental Occurrence and Transformations

Assessing the presence and transformation of Acid Red 92 in environmental matrices requires robust analytical methodologies. The general framework involves sample collection, extraction and pre-concentration of the analyte, followed by instrumental analysis for identification and quantification.

Sample Preparation and Extraction: Due to the typically low concentrations of dyes in environmental samples and the complexity of the matrices (e.g., wastewater, sediment), a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating dyes like Acid Red 92 from water samples. photochemcad.com

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of xanthene dyes. photochemcad.com